

Spectroscopic comparison of diazabicyclooctane stereoisomers

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Compound of Interest

Compound Name: (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide

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A Spectroscopic Comparison of Diazabicyclooctane Stereoisomers: A Guide for Researchers

This guide provides a detailed spectroscopic comparison of three key stereoisomers of diazabicyclooctane: 1,4-diazabicyclo[2.2.2]octane (DABCO), 1,5-diazabicyclo[3.2.1]octane, and 1,5-diazabicyclo[3.3.0]octane. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource with supporting experimental data and protocols.

Introduction

Diazabicyclooctanes are a class of bicyclic amines that have garnered significant interest in various fields of chemistry, including catalysis, synthesis, and medicinal chemistry. Their rigid, caged structures and the spatial orientation of their nitrogen atoms give rise to unique chemical and physical properties. Understanding the spectroscopic signatures of different diazabicyclooctane stereoisomers is crucial for their identification, characterization, and application. This guide focuses on the comparative analysis of the most common isomer, 1,4-diazabicyclo[2.2.2]octane (DABCO), with the less symmetric 1,5-diazabicyclo[3.2.1]octane and 1,5-diazabicyclo[3.3.0]octane, using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key quantitative spectroscopic data for the three diazabicyclooctane stereoisomers.

¹H NMR Spectral Data

Compound	Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1,4-Diazabicyclo[2.2.2]octane (DABCO)	-CH ₂ -	~2.78 (in CDCl ₃)	singlet	-
1,5-Diazabicyclo[3.2.1]octane	H-2, H-4 (axial)	~2.95	m	-
H-2, H-4 (equatorial)	~2.65	m	-	
H-3 (axial)	~1.85	m	-	
H-3 (equatorial)	~1.60	m	-	
H-6, H-7	~2.80 - 3.10	m	-	
H-8	~2.05	m	-	
1,5-Diazabicyclo[3.3.0]octane	H-2, H-6	~2.56 - 2.66	m	-
H-3, H-7	~1.59 - 1.96	m	-	
H-4, H-8	~3.01 - 3.09	m	-	

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
1,4-Diazabicyclo[2.2.2]octane (DABCO)	-CH ₂ -	~47.8 (in CDCl ₃)
1,5-Diazabicyclo[3.2.1]octane	C-2, C-4	~58.0
C-3	~30.0	
C-6, C-7	~50.0 - 55.0	
C-8	~40.0	
1,5-Diazabicyclo[3.3.0]octane	C-2, C-8	~55.48
C-3, C-7	~25.33	
C-4, C-6	~36.00	

Note: Chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectral Data

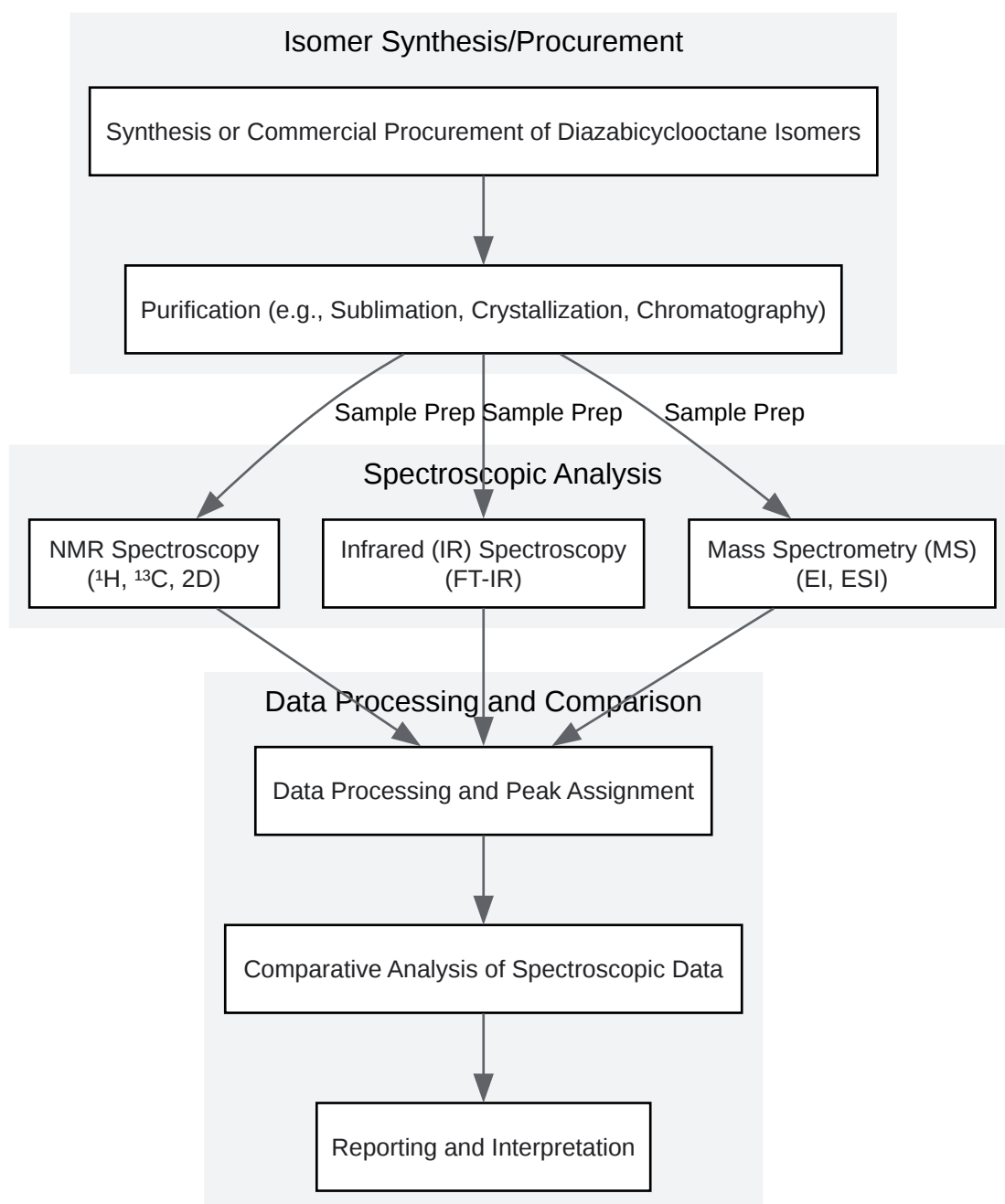
Compound	Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
1,4-Diazabicyclo[2.2.2]octane (DABCO)	C-H stretch	2870 - 2950	Strong
	C-N stretch	1050 - 1150	
	CH ₂ wagging	1310 - 1350	
	Ring breathing	~790	
1,5-Diazabicyclo[3.2.1]octane	C-H stretch	2850 - 2960	Strong
	C-N stretch	1040 - 1140	
1,5-Diazabicyclo[3.3.0]octane	C-H stretch	2850 - 2960	Strong
	C-N stretch	1030 - 1130	

Mass Spectrometry Data

Compound	Molecular Ion (M ⁺) m/z	Key Fragmentation Peaks (m/z)
1,4-Diazabicyclo[2.2.2]octane (DABCO)	112	83, 69, 56, 42
1,5-Diazabicyclo[3.2.1]octane	112	97, 83, 69, 56
1,5-Diazabicyclo[3.3.0]octane	112	97, 83, 69, 56

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of diazabicyclooctane stereoisomers.



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